2-Amino-N-methylpropanamide hydrochloride

Beschreibung

BenchChem offers high-quality 2-Amino-N-methylpropanamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-N-methylpropanamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

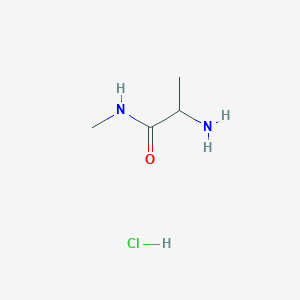

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

2-amino-N-methylpropanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O.ClH/c1-3(5)4(7)6-2;/h3H,5H2,1-2H3,(H,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHWFDFLWTAIHRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Deconvoluting the Mechanism: A Technical Guide to Target Identification of 2-Amino-N-methylpropanamide Hydrochloride

For: Researchers, scientists, and drug development professionals.

Abstract: The identification of a small molecule's biological target is a critical and often rate-limiting step in drug discovery and chemical biology. It transforms a compound with an interesting phenotype into a valuable tool for dissecting biological pathways and a lead for therapeutic development. This guide provides an in-depth, technically-focused framework for the target deconvolution of 2-Amino-N-methylpropanamide hydrochloride, a small molecule with a currently uncharacterized biological function. As a derivative of the natural amino acid L-alanine, it represents a compelling starting point for exploring novel biological interactions. This document eschews a one-size-fits-all template, instead presenting a logical, multi-pronged strategy rooted in field-proven methodologies, designed to maximize the probability of successful and verifiable target identification.

Introduction: The Enigma of 2-Amino-N-methylpropanamide Hydrochloride

2-Amino-N-methylpropanamide, particularly its hydrochloride salt of the (S)-enantiomer, is a small, chiral molecule derived from L-alanine. Its structural simplicity belies a potential for specific interaction with a multitude of protein classes, from enzymes to receptors. The lack of established biological targets necessitates a systematic and unbiased approach to uncover its mechanism of action. This guide outlines a comprehensive workflow, beginning with computational prediction and culminating in cellular and biochemical validation, providing researchers with both the strategic rationale and the detailed protocols required to undertake this investigation.

Compound Profile: (S)-2-Amino-N-methylpropanamide Hydrochloride

| Property | Value | Source |

| Molecular Formula | C₄H₁₁ClN₂O | [1] |

| Molecular Weight | 138.60 g/mol | [1] |

| CAS Number | MFCD00237739 (for (S)-enantiomer) | [1] |

| Canonical SMILES | CN.Cl | [2] |

| Structure |  |

The Strategic Triad: A Multi-Pronged Approach to Target ID

No single method for target identification is foolproof. A robust strategy relies on the convergence of evidence from orthogonal approaches. We will employ a three-pronged strategy: In Silico Prediction , Biochemical Isolation , and Cellular Confirmation . This approach creates a self-validating loop where computational hypotheses are tested biochemically, and biochemical hits are validated in a physiological cellular context.

Caption: Overall workflow for target identification.

Phase 1: In Silico Target Prediction (Hypothesis Generation)

The principle of chemical similarity—that structurally similar molecules often share biological targets—provides a powerful, cost-effective starting point. By mining vast databases of known ligand-protein interactions, we can generate a preliminary list of potential targets for 2-Amino-N-methylpropanamide hydrochloride.[3]

Methodology: Ligand-Based Target Prediction

We will utilize publicly accessible web servers that compare the 2D and 3D topology of our query molecule against a database of annotated ligands.

Recommended Tool: SwissTargetPrediction This server predicts protein targets of a small molecule based on a combination of 2D and 3D similarity measures to known ligands.[3][4] It provides a ranked list of likely targets, which is invaluable for prioritizing subsequent experimental work.

Step-by-Step Protocol: Using SwissTargetPrediction

-

Navigate to the Web Server: Access the website.[3]

-

Input Molecule: Enter the SMILES string for the free base of our compound: CNC)N. The server allows for direct drawing or pasting of SMILES.[5]

-

Select Organism: Choose "Homo sapiens" to focus on human protein targets.

-

Run Prediction: Initiate the prediction process. The server will compare the input molecule to its database and generate a report.

-

Analyze Results: The output will be a list of potential protein targets, ranked by a probability score. The results are categorized by protein class (e.g., enzymes, kinases, G-protein coupled receptors). Pay close attention to the targets with the highest probability scores and those that fall into functionally related clusters.[6]

Causality and Trustworthiness: This in silico step is purely predictive and serves to narrow the vast search space of the human proteome. The generated hypotheses must be treated as such and require rigorous experimental validation. Its strength lies in its speed and ability to leverage the accumulated knowledge of medicinal chemistry.[3][7]

Phase 2: Biochemical Isolation (Identifying Direct Binders)

The most direct proof of a drug-target interaction is the physical isolation of the target protein using the small molecule as bait. Chemical proteomics, specifically affinity chromatography coupled with mass spectrometry (AC-MS), is the gold standard for this purpose.[8][9] This approach involves immobilizing the small molecule on a solid support to "fish" for its binding partners in a complex protein mixture, such as a cell lysate.[5][10]

Experimental Design: Affinity Probe Synthesis

To perform an affinity pull-down, we must first synthesize an "affinity probe" by covalently attaching a linker to 2-Amino-N-methylpropanamide. The choice of attachment point and linker is critical to preserve the native binding interactions of the parent molecule.[2]

-

Point of Attachment: The primary amine of 2-Amino-N-methylpropanamide is the most chemically accessible handle for modification. It is distal from the chiral center and the amide bond, making it a reasonable choice that may minimize disruption of potential binding epitopes.

-

Linker Strategy: A flexible polyethylene glycol (PEG) linker is often ideal. It is hydrophilic, reducing non-specific binding to the resin, and provides sufficient length and flexibility to allow the immobilized ligand to access the binding pockets of target proteins.[11] We will use an N-hydroxysuccinimide (NHS)-activated PEG linker that can be readily coupled to the primary amine.

Caption: Workflow for affinity probe synthesis and immobilization.

Step-by-Step Protocol: Affinity Pull-Down & Mass Spectrometry

-

Cell Lysate Preparation:

-

Culture a relevant human cell line (e.g., HEK293T, HeLa) to high density.

-

Harvest cells and lyse in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) supplemented with protease and phosphatase inhibitors.

-

Clarify the lysate by centrifugation to remove insoluble debris. Determine protein concentration using a BCA assay.

-

-

Affinity Capture:

-

Incubate streptavidin-coated magnetic beads with the biotinylated affinity probe to immobilize the bait. Wash beads to remove unbound probe.

-

As a crucial negative control, incubate a separate aliquot of beads with biotin alone.

-

Incubate the immobilized bait (and control beads) with the cell lysate (e.g., 1-2 mg of total protein) for 2-4 hours at 4°C with gentle rotation.

-

-

Washing:

-

Pellet the beads using a magnetic stand and discard the supernatant.

-

Wash the beads extensively (e.g., 5 times) with lysis buffer to remove non-specifically bound proteins. This step is critical for reducing background noise.[8]

-

-

Elution:

-

Elute bound proteins from the beads. A competitive elution using a high concentration of the free, unmodified 2-Amino-N-methylpropanamide hydrochloride is ideal, as it specifically displaces true binding partners.

-

Alternatively, a denaturing elution can be performed using SDS-PAGE sample buffer.

-

-

Protein Identification by Mass Spectrometry:

-

Separate the eluted proteins by SDS-PAGE and visualize with a mass spectrometry-compatible stain (e.g., Coomassie blue or silver stain).[12]

-

Excise protein bands that are present in the bait pull-down but absent or significantly reduced in the negative control.

-

Perform in-gel tryptic digestion of the excised bands.

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13]

-

Identify the proteins by searching the acquired MS/MS spectra against a human protein database (e.g., Swiss-Prot).

-

Data Analysis and Trustworthiness: Potential targets are proteins that are significantly enriched in the affinity probe sample compared to the negative control. Quantitative proteomics techniques like SILAC or label-free quantification can provide more robust statistical confidence in hit identification.[14] The use of a competitive elution with the free drug adds a strong layer of validation, as only proteins that are specifically displaced are considered high-confidence hits.

Phase 3: Cellular Confirmation (Establishing Physiological Relevance)

While AC-MS identifies direct physical binders, it does not confirm that this binding occurs within the complex environment of a living cell or that it has a functional consequence. The Cellular Thermal Shift Assay (CETSA) and genetic approaches like CRISPR screening are powerful methods to bridge this gap.

Methodology: Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle of ligand-induced thermal stabilization.[1] The binding of a small molecule to its target protein often increases the protein's resistance to heat-induced denaturation.[15] By heating intact cells treated with the compound and then quantifying the amount of soluble (non-denatured) target protein, we can directly observe target engagement in a physiological context.[16][17]

Step-by-Step Protocol: Proteome-Wide CETSA (CETSA-MS)

-

Cell Treatment:

-

Culture cells in two separate pools. Treat one pool with 2-Amino-N-methylpropanamide hydrochloride at a relevant concentration (e.g., 10-50 µM) and the other with a vehicle control (e.g., DMSO or saline). Incubate for 1-2 hours.

-

-

Thermal Challenge:

-

Harvest and resuspend the cells in a buffered saline solution.

-

Aliquot the cell suspensions from both the treated and vehicle pools. Heat the aliquots to a range of different temperatures (e.g., 40°C to 65°C in 2-3°C increments) for 3 minutes, followed by immediate cooling.[18]

-

-

Lysis and Fractionation:

-

Lyse the cells by repeated freeze-thaw cycles.

-

Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by ultracentrifugation.[19]

-

-

Proteomic Analysis:

-

Collect the soluble fractions from each temperature point for both treated and vehicle samples.

-

Prepare samples for proteomic analysis (e.g., trypsin digestion followed by tandem mass tag (TMT) labeling for multiplexed quantification).

-

Analyze the samples by LC-MS/MS.

-

-

Data Analysis:

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

Methodology: CRISPR-Cas9 Genetic Screening

CRISPR-based screens can identify genes that, when knocked out, confer resistance or sensitivity to a compound, thereby implicating the gene product (the protein) in the compound's mechanism of action.[9][22] A resistance screen is particularly powerful: if knocking out a specific gene prevents a cell from being affected by the compound, that gene's product is likely the direct target.[23][24]

Step-by-Step Protocol: Pooled CRISPR Knockout Screen

-

Library Transduction:

-

Transduce a population of Cas9-expressing cells with a pooled genome-wide sgRNA library via lentivirus at a low multiplicity of infection (MOI) to ensure most cells receive only one sgRNA.[9]

-

-

Selection and Baseline:

-

Select for successfully transduced cells (e.g., using puromycin resistance).

-

Collect a sample of the cell population at this point to serve as the "time zero" or baseline reference.

-

-

Compound Treatment:

-

Culture the transduced cell population in the presence of a cytotoxic concentration of 2-Amino-N-methylpropanamide hydrochloride for a prolonged period (e.g., 14-21 days). Maintain a control population cultured with vehicle only.

-

-

Genomic DNA Extraction and Sequencing:

-

Harvest the surviving cells from the drug-treated population and the control population.

-

Extract genomic DNA.

-

Amplify the sgRNA-encoding regions from the genomic DNA using PCR.

-

Analyze the sgRNA abundance in each population using next-generation sequencing.

-

-

Data Analysis:

-

Compare the sgRNA abundance in the drug-treated sample to the baseline sample.

-

sgRNAs that are significantly enriched in the drug-treated population are those that target genes whose knockout confers resistance. The top enriched hits are high-confidence candidate targets.

-

Convergence and Validation: From Candidates to Confirmed Targets

The power of this integrated strategy lies in the convergence of data. A high-confidence target will ideally be:

-

Predicted by in silico analysis.

-

Isolated by affinity chromatography from a cell lysate.

-

Confirmed to engage the compound in intact cells via CETSA.

-

Identified as a top hit in a CRISPR resistance screen.

Once a high-confidence candidate is identified, final validation is essential.[25] This can involve:

-

Recombinant Protein Assays: Expressing and purifying the candidate protein and confirming direct binding in vitro using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

-

Enzyme Activity Assays: If the target is an enzyme, testing the ability of 2-Amino-N-methylpropanamide hydrochloride to inhibit or activate its function.

-

Cellular Target Validation: Creating a knockout cell line for the target gene and confirming that these cells are resistant to the compound's effects.

By following this rigorous, multi-faceted approach, researchers can move from the unknown biological activity of 2-Amino-N-methylpropanamide hydrochloride to a validated biological target, paving the way for a deeper understanding of its mechanism of action and its potential as a chemical probe or therapeutic lead.

References

-

Zuidema, A., & van der Wel, T. (2021). Modular Approaches to Synthesize Activity- and Affinity-Based Chemical Probes. Frontiers in Chemistry. [Link]

-

Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science. [Link]

-

Gfeller, D., et al. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research. [Link]

-

Zhang, T., et al. (2023). Different chemical proteomic approaches to identify the targets of lapatinib. RSC Chemical Biology. [Link]

-

PubChem. (n.d.). (2S)-2-amino-N-methylpropanamide. National Center for Biotechnology Information. [Link]

-

Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

-

Lomenick, B., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science. [Link]

-

Molelix Informatics. (2024). How to Predict Drug Target| SWISS Target Prediction Full Tutorial: Free Online Tool #bioinformatics. YouTube. [Link]

-

bit.bio. (n.d.). CRISPR knockout screening for drug target identification and validation using CRISPR-Ready ioMicroglia. bit.bio. [Link]

-

Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. [Link]

-

Pelago Bioscience. (n.d.). CETSA®: Measuring Target Engagement in Whole Blood. Pelago Bioscience. [Link]

-

ResearchGate. (n.d.). Scheme 1 Linker synthesis. Reagents and conditions: (a) i. NaNO2,... ResearchGate. [Link]

-

van der Wel, T., et al. (2023). Development of an Affinity-Based Probe to Profile Endogenous Human Adenosine A3 Receptor Expression. Journal of Medicinal Chemistry. [Link]

-

Creative Biolabs. (n.d.). In Silico Target Prediction. Creative Biolabs. [Link]

-

Perrin, J., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. SLAS DISCOVERY: Advancing the Science of Drug Discovery. [Link]

-

UCL. (n.d.). Target Identification and Validation (Small Molecules). University College London. [Link]

-

ResearchGate. (n.d.). Single‐Step Primary Amine Synthesis on Proton Sensitive Nanofilms to Overcome Its Debye Length Limitations. ResearchGate. [Link]

-

Ali, M. (2021). SWISS Target Prediction & Molecular Docking (online). YouTube. [Link]

-

Pelago Bioscience. (n.d.). Proteome-Wide CETSA® Profiling Accelerates Drug Discovery. Pelago Bioscience. [Link]

-

Shi, J., et al. (2015). Discovery of cancer drug targets by CRISPR-Cas9 screening of protein domains. Nature Biotechnology. [Link]

-

Li, Y., et al. (2024). 3DSTarPred: A Web Server for Target Prediction of Bioactive Small Molecules Based on 3D Shape Similarity. Journal of Chemical Information and Modeling. [Link]

-

Daina, A., et al. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research. [Link]

-

Ong, S-E., et al. (2009). Identifying the proteins to which small-molecule probes and drugs bind in cells. Proceedings of the National Academy of Sciences. [Link]

-

ResearchGate. (n.d.). Experimental procedures for in vivo and ex vivo CETSA. ResearchGate. [Link]

-

Donnelly, A. C., et al. (2014). Design, Synthesis and Evaluation of Small Molecule Hsp90 Probes. ACS Medicinal Chemistry Letters. [Link]

-

Bio-Synthesis Inc. (2022). Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides. Bio-Synthesis Inc.[Link]

-

Swiss Institute of Bioinformatics. (n.d.). SwissTargetPrediction. SIB. [Link]

-

Laq-Juan, H., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]

-

Molelix Informatics. (2024). Overview of SWISS Target Prediction | Bioinformatics Projects Idea. YouTube. [Link]

-

Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

-

CD Genomics. (n.d.). CRISPR Screening Protocol: A Step-by-Step Guide. CD Genomics. [Link]

-

Johnson, R. L., et al. (2013). Solid-Phase Synthesis of Amine/Carboxyl Substituted Prolines and Proline Homologues: Scope and Limitations. Molecules. [Link]

-

Cube Biotech. (n.d.). Affinity Chromatography | Principles. Cube Biotech. [Link]

-

Creative Biostructure. (n.d.). Small Molecule Drug Target Identification and Validation. Creative Biostructure. [Link]

Sources

- 1. CETSA [cetsa.org]

- 2. Modular Approaches to Synthesize Activity- and Affinity-Based Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SwissTargetPrediction - SIB Swiss Institute of Bioinformatics [expasy.org]

- 4. academic.oup.com [academic.oup.com]

- 5. m.youtube.com [m.youtube.com]

- 6. youtube.com [youtube.com]

- 7. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]

- 8. Understanding Pull-Down Protocol: Key FAQs for Users - Alpha Lifetech [alpha-lifetech.com]

- 9. horizondiscovery.com [horizondiscovery.com]

- 10. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Pull-down assays [sigmaaldrich.com]

- 13. Pull-Down Assay: A Key Technique for Protein-Protein Interaction Analysis - Creative Proteomics [creative-proteomics.com]

- 14. pnas.org [pnas.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. pelagobio.com [pelagobio.com]

- 18. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. pelagobio.com [pelagobio.com]

- 21. elrig.org [elrig.org]

- 22. resources.revvity.com [resources.revvity.com]

- 23. bit.bio [bit.bio]

- 24. Discovery of cancer drug targets by CRISPR-Cas9 screening of protein domains - PMC [pmc.ncbi.nlm.nih.gov]

- 25. ucl.ac.uk [ucl.ac.uk]

2-Amino-N-methylpropanamide hydrochloride discovery and history

An In-Depth Technical Guide to the Genesis and Synthesis of 2-Amino-N-methylpropanamide Hydrochloride

Introduction: The Rationale Behind Amino Amide Modification

In the realm of medicinal chemistry, the modification of amino acids and peptides is a cornerstone of drug discovery. Unmodified peptides, despite their high specificity and biological activity, often suffer from poor metabolic stability, low bioavailability, and rapid clearance in the body. These limitations have driven the development of "peptidomimetics," molecules that mimic the structure and function of natural peptides but possess improved pharmacological properties.[1][2] One of the simplest and most effective modifications is N-methylation, the addition of a methyl group to the nitrogen atom of the peptide backbone. This seemingly minor alteration can profoundly impact a peptide's conformation, proteolytic resistance, and membrane permeability, making N-methylated amino acid derivatives, such as 2-Amino-N-methylpropanamide hydrochloride, valuable building blocks in the synthesis of novel therapeutics.[3]

A Historical Perspective: The Evolution of Peptide Synthesis and N-Methylation

The journey to synthesizing molecules like 2-Amino-N-methylpropanamide hydrochloride began with the foundational work of pioneers in peptide chemistry. In 1882, Theodor Curtius reported the synthesis of the first protected peptide, followed by Emil Fischer's synthesis of the first free dipeptide, glycylglycine, in 1901.[4][5] These early efforts in liquid-phase peptide synthesis (LPPS) were laborious and limited in scale.[6]

A revolutionary leap occurred in 1963 when R. Bruce Merrifield developed solid-phase peptide synthesis (SPPS), a technique that anchored the growing peptide chain to an insoluble resin.[6][7] This innovation streamlined the process, allowing for the use of excess reagents to drive reactions to completion and simplifying purification. Merrifield's work, for which he was awarded the Nobel Prize, made the synthesis of longer and more complex peptides practical and paved the way for the routine production of custom peptides.[7][8]

The development of methods to N-methylate amino acids ran parallel to these advancements. Early techniques involved the base-mediated alkylation of N-protected amino acids. For instance, Fischer and Lipschitz described the use of sodium hydroxide and methyl iodide to methylate N-tosyl amino acids.[9] While effective, these methods often required harsh conditions that could lead to racemization.[9] Over time, milder and more efficient methods were developed, including reductive amination and the use of protecting groups compatible with SPPS.[10][11]

Synthetic Methodologies for 2-Amino-N-methylpropanamide Hydrochloride

The synthesis of 2-Amino-N-methylpropanamide hydrochloride, which is the N-methylated amide of L-alanine, can be approached through several established chemical pathways. These methods generally involve the coupling of a protected alanine derivative with methylamine, followed by deprotection.

Table 1: Key Synthetic Approaches

| Method | Description | Advantages | Disadvantages |

| Amide Coupling of Protected Alanine | An N-protected alanine (e.g., Boc-L-alanine) is activated and then reacted with methylamine. The protecting group is subsequently removed to yield the hydrochloride salt. | High yields, stereochemical integrity is generally preserved. | Requires protection and deprotection steps. |

| Aminolysis of an Activated Ester | An activated ester of L-alanine (e.g., methyl ester) is reacted with methylamine. | Can be a more direct route. | May require careful control of reaction conditions to avoid side reactions. |

Experimental Protocol: Synthesis via Amide Coupling

This protocol outlines a representative method for the synthesis of (S)-2-Amino-N-methylpropanamide hydrochloride starting from Boc-L-alanine.

Step 1: Amide Coupling of Boc-L-Alanine with Methylamine

-

Materials:

-

Boc-L-alanine

-

Methylamine solution (e.g., 40% in water or 2M in THF)

-

Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)

-

Tertiary amine base (e.g., DIPEA or N-methylmorpholine)

-

Anhydrous solvent (e.g., DMF or DCM)

-

-

Procedure:

-

Dissolve Boc-L-alanine (1 equivalent) in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add the coupling agent (1.1 equivalents) and the tertiary amine base (2 equivalents). Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add the methylamine solution (1.2 equivalents) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Boc-(S)-2-amino-N-methylpropanamide.

-

Step 2: Deprotection and Hydrochloride Salt Formation

-

Materials:

-

Crude Boc-(S)-2-amino-N-methylpropanamide

-

4M HCl in dioxane or diethyl ether

-

-

Procedure:

-

Dissolve the crude Boc-protected product in a minimal amount of a suitable solvent (e.g., methanol or ethyl acetate).

-

Add an excess of 4M HCl in dioxane or diethyl ether.

-

Stir the mixture at room temperature for 1-2 hours. The hydrochloride salt will typically precipitate out of the solution.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield (S)-2-Amino-N-methylpropanamide hydrochloride.

-

Diagram: Synthetic Workflow

Caption: A generalized workflow for the synthesis of 2-Amino-N-methylpropanamide hydrochloride.

Applications and Future Directions

2-Amino-N-methylpropanamide hydrochloride serves as a valuable building block in the synthesis of peptidomimetics and other small molecules with potential therapeutic applications.[12] Its incorporation into a peptide sequence can enhance metabolic stability and cell permeability. The primary amino group and the N-methyl amide functionality provide sites for further chemical modification, allowing for its use in the construction of more complex molecular architectures.

The future of research involving such modified amino acid derivatives lies in their application in the development of targeted therapies. By systematically incorporating N-methylated amino amides into peptide leads, researchers can fine-tune their pharmacological properties to create drug candidates with improved efficacy and safety profiles.

Conclusion

The discovery and synthesis of 2-Amino-N-methylpropanamide hydrochloride are not attributable to a single breakthrough but are rather the culmination of a rich history of innovation in peptide and medicinal chemistry. From the early days of peptide synthesis to the modern era of rational drug design, the development of novel amino acid derivatives has been a driving force in the quest for new medicines. As a versatile and synthetically accessible building block, 2-Amino-N-methylpropanamide hydrochloride will undoubtedly continue to play a role in the ongoing exploration of chemical space for therapeutic benefit.

References

-

Monash University. (n.d.). 6 Synthesis of N-Alkyl Amino Acids. [Link]

-

Master Organic Chemistry. (2019, February 15). Introduction to Peptide Synthesis. [Link]

-

Chem-Impex. (n.d.). L-Alanine methylamide hydrochloride. [Link]

- Google Patents. (n.d.). US4569967A - Synthesis of N-substituted peptide amides.

-

ACS Publications. (2025, May 23). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. [Link]

-

Springer Nature Experiments. (n.d.). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. [Link]

-

Organic Syntheses. (n.d.). (Note 1) - equipped with a 3-cm oval PTFE-coated magnetic stir bar is charged with a 31 wt% solution of methylamine in. [Link]

-

ACS Publications. (2003, March 7). An Efficient Synthesis of N-Methyl Amino Acids by Way of Intermediate 5-Oxazolidinones. [Link]

-

ResearchGate. (2017, July 19). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. [Link]

-

PubMed. (n.d.). New method for the synthesis of N-methyl amino acids containing peptides by reductive methylation of amino groups on the solid phase. [Link]

-

Diva-Portal.org. (n.d.). Discovery of Small Peptides and Peptidomimetics Targeting the Substance P 1-7 Binding Site: Focus on Design, Synthesis, Structur. [Link]

- Google Patents. (n.d.). CN108069867A - A kind of preparation method of L- alanimamides hydrochloride.

-

AAPPTec. (n.d.). Solid Phase Peptide Synthesis Brief History. [Link]

-

PMC. (n.d.). The Discovery of Small-Molecule Mimicking Peptides through Phage Display. [Link]

-

PubMed. (2017, November 28). Thirteen decades of peptide synthesis: key developments in solid phase peptide synthesis and amide bond formation utilized in peptide ligation. [Link]

-

Bio-Synthesis Inc. (2012, November 2). Peptide Mimetics. [Link]

-

Wikipedia. (n.d.). Peptide synthesis. [Link]

-

Vigyan Prasar. (n.d.). One Hundred Years of Peptide Chemistry. [Link]

Sources

- 1. diva-portal.org [diva-portal.org]

- 2. Peptide Mimetics [biosyn.com]

- 3. researchgate.net [researchgate.net]

- 4. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 5. ias.ac.in [ias.ac.in]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. peptide.com [peptide.com]

- 8. Thirteen decades of peptide synthesis: key developments in solid phase peptide synthesis and amide bond formation utilized in peptide ligation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchmgt.monash.edu [researchmgt.monash.edu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chemimpex.com [chemimpex.com]

Solubility Profile of 2-Amino-N-methylpropanamide Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

A comprehensive understanding of a compound's solubility is a cornerstone of successful drug discovery and development. This guide provides a detailed technical overview of the solubility of 2-Amino-N-methylpropanamide hydrochloride in two critical solvents: water and dimethyl sulfoxide (DMSO). In the absence of extensive publicly available quantitative data for this specific molecule, this document focuses on the foundational principles governing its expected solubility and provides robust, field-proven experimental protocols for its precise determination. This guide is designed to empower researchers to generate reliable and reproducible solubility data, forming a solid foundation for subsequent formulation and development activities.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from the laboratory to the clinic is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these, aqueous solubility is a critical determinant of a drug's bioavailability and, consequently, its therapeutic efficacy. For preclinical research, solubility in organic solvents like DMSO is equally vital, as it is the standard solvent for preparing stock solutions for high-throughput screening and in vitro assays.

2-Amino-N-methylpropanamide hydrochloride, a derivative of the amino acid alanine, presents an interesting case study in solubility. As a hydrochloride salt of a small, polar molecule, its solubility behavior is governed by the interplay between its ionic character and the nature of the solvent system.

Key Physicochemical Properties:

| Property | 2-Amino-N-methylpropanamide[1] | (S)-2-Amino-N-methylpropanamide hydrochloride |

| Molecular Formula | C₄H₁₀N₂O | C₄H₁₁ClN₂O |

| Molecular Weight | 102.14 g/mol | 138.60 g/mol |

The conversion of the free base to a hydrochloride salt is a common strategy to enhance aqueous solubility. The ionic nature of the salt allows for favorable interactions with polar protic solvents like water.[2]

Solubility in Water: The Gateway to Bioavailability

Aqueous solubility is a crucial parameter as it directly influences the absorption of an orally administered drug. For a compound to be absorbed through the gastrointestinal tract, it must first be in solution.

Expected Solubility Profile

Factors Influencing Aqueous Solubility

The solubility of amine hydrochlorides in water is not a fixed value and can be significantly influenced by several factors:

-

pH: The pH of the aqueous medium is a critical determinant. The solubility of an amine hydrochloride is typically highest at a low pH, where the amine is fully protonated and exists as the more soluble cationic form. As the pH increases towards the pKa of the amine, the equilibrium will shift towards the less soluble free base, potentially leading to precipitation.[7]

-

Temperature: Solubility is generally temperature-dependent. For most solids, solubility in water increases with temperature.

-

Ionic Strength: The presence of other salts in the solution can affect solubility through the common ion effect or by altering the activity of the solute.

Solubility in Dimethyl Sulfoxide (DMSO): The Workhorse of In Vitro Screening

DMSO is a polar aprotic solvent widely used in drug discovery for the preparation of high-concentration stock solutions.[8] Its ability to dissolve a broad range of compounds has made it an indispensable tool for in vitro assays.

Expected Solubility Profile

The solubility of hydrochloride salts in DMSO can be less predictable than in water. While DMSO is a highly polar solvent, it is aprotic and cannot act as a hydrogen bond donor. A general rule of thumb is that salts of organic compounds may not be as soluble in aprotic solvents like DMSO compared to protic solvents like water.[9] Qualitative data for the related L-alaninamide hydrochloride indicates that it is "slightly soluble" in DMSO.[3][10] Therefore, it is prudent to experimentally determine the solubility of 2-Amino-N-methylpropanamide hydrochloride in DMSO to establish its limits for stock solution preparation.

Experimental Determination of Solubility: A Practical Guide

Generating accurate and reproducible solubility data is paramount. The following section provides detailed protocols for determining both thermodynamic and kinetic solubility.

Thermodynamic (Equilibrium) Solubility Determination: The Gold Standard

Thermodynamic solubility is the saturation concentration of a compound in a solvent at equilibrium. The shake-flask method is the most widely accepted technique for this determination.[3][11]

Experimental Workflow for Thermodynamic Solubility

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of 2-Amino-N-methylpropanamide hydrochloride to a known volume of the solvent (water or DMSO) in a glass vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a sufficient time to reach equilibrium (typically 24 to 72 hours).[3] To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) until the measured concentration remains constant.

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. For a more complete separation, centrifuge the vials at a high speed.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring that no solid material is disturbed. Immediately filter the sample through a solvent-compatible syringe filter (e.g., a 0.22 µm PVDF or PTFE filter) to remove any fine particles.

-

Analysis: Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of a pre-established calibration curve. Analyze the concentration of the diluted sample using a validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography with Mass Spectrometry (LC-MS/MS).

Kinetic Solubility Determination: A High-Throughput Approach

Kinetic solubility is often measured in early drug discovery as a higher-throughput alternative to thermodynamic solubility. This method assesses the solubility of a compound when it is rapidly precipitated from a DMSO stock solution into an aqueous buffer.[12][13]

Experimental Workflow for Kinetic Solubility

Caption: Workflow for Kinetic Solubility Determination.

Step-by-Step Protocol:

-

Stock Solution Preparation: Prepare a stock solution of 2-Amino-N-methylpropanamide hydrochloride in DMSO at a high concentration (e.g., 10 mM).

-

Addition to Aqueous Buffer: In the wells of a microtiter plate, add a small aliquot of the DMSO stock solution to a larger volume of the desired aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4). The final DMSO concentration should be kept low (typically ≤ 2%) to minimize its effect on the measurement.[14]

-

Incubation: Mix the contents of the wells and incubate the plate at a controlled temperature for a defined period (e.g., 2 hours).[14][15]

-

Quantification: Determine the concentration of the dissolved compound. This can be achieved through several methods:

Data Presentation and Interpretation

The results from the solubility experiments should be presented clearly and concisely.

Table 1: Experimentally Determined Solubility of 2-Amino-N-methylpropanamide hydrochloride

| Solvent | Method | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) |

| Water (pH 7.4) | Thermodynamic | 25 | [Insert experimental data] | [Insert experimental data] |

| Water (pH 7.4) | Thermodynamic | 37 | [Insert experimental data] | [Insert experimental data] |

| DMSO | Thermodynamic | 25 | [Insert experimental data] | [Insert experimental data] |

| PBS (pH 7.4) | Kinetic (2h) | 25 | [Insert experimental data] | [Insert experimental data] |

Interpretation of Results:

-

Thermodynamic vs. Kinetic Solubility: It is common for the kinetic solubility value to be higher than the thermodynamic solubility. This is because the kinetic measurement is taken before the system has reached true equilibrium, and supersaturated solutions can exist for a period of time.

-

Implications for Drug Development:

-

Low aqueous solubility may indicate potential issues with oral bioavailability.

-

The solubility in DMSO will define the maximum concentration of stock solutions for in vitro screening, impacting the design of subsequent experiments.

-

Conclusion and Future Directions

While a definitive, published value for the solubility of 2-Amino-N-methylpropanamide hydrochloride in water and DMSO remains elusive, this guide provides the scientific rationale and detailed experimental frameworks necessary for its determination. By following the outlined protocols, researchers can generate high-quality, reliable solubility data that is essential for making informed decisions in the drug discovery and development process. It is strongly recommended that these experiments be conducted to fully characterize this compound and facilitate its progression as a potential therapeutic agent.

References

-

ResearchGate. (2016, February 15). Solubility of compounds slightly soluble or insoluble in DMSO? Retrieved from ResearchGate. [Link]

-

BioDuro. ADME Solubility Assay. Retrieved from BioDuro. [Link]

-

Rubim, A. M., Rubenick, J. B., Gregolin, E., Laporta, L. V., Leitenberg, R., & Rolim, C. M. B. (2016). Amiodarone hydrochloride: enhancement of solubility and dissolution rate by solid dispersion technique. ResearchGate. [Link]

-

Fengchen Group Co., Ltd. L-Alaninamide HCl or Hydrochloride BP EP USP CAS 33208-99-0. Retrieved from Fengchen Group. [Link]

-

Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Amino-N-methylpropanamide. PubChem Compound Database. Retrieved from [Link]

-

OLI Systems, Inc. (2023, June 20). Modeling the Chemistry of Amines and Amine Hydrochlorides for Predicting Corrosion in Refinery Overheads. Retrieved from OLI Systems. [Link]

-

protocols.io. (2025, August 3). In-vitro Thermodynamic Solubility. Retrieved from [Link]

-

AxisPharm. Kinetic Solubility Assays Protocol. Retrieved from AxisPharm. [Link]

-

Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

-

Gaylord Chemical Company, L.L.C. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. ResearchGate. [Link]

-

Sciencemadness.org. (2011, July 19). Solubility of organic amine salts. Retrieved from [Link]

-

American Elements. 2-amino-N-ethyl-N-methylpropanamide hydrochloride. Retrieved from American Elements. [Link]

-

gChem. DMSO. Retrieved from gChem. [Link]

-

Chemistry LibreTexts. (2023, January 22). Advanced Properties of Amines. Retrieved from [Link]

-

ResearchGate. (2019, July). Properties of Amines and their Hydrochloride Salt. Retrieved from ResearchGate. [Link]

-

BIOFOUNT. 2-amino-N-hydroxy-2-methylpropanamide hydrochloride. Retrieved from BIOFOUNT. [Link]

Sources

- 1. 2-Amino-N-methylpropanamide | C4H10N2O | CID 541493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sciencemadness.org [sciencemadness.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. L-Alaninamide HCl Or Hydrochloride BP EP USP CAS 33208-99-0 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 5. CAS 33208-99-0: L-Alaninamide hydrochloride | CymitQuimica [cymitquimica.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 8. gchemglobal.com [gchemglobal.com]

- 9. researchgate.net [researchgate.net]

- 10. L-Alaninamide hydrochloride CAS#: 33208-99-0 [m.chemicalbook.com]

- 11. In-vitro Thermodynamic Solubility [protocols.io]

- 12. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 13. Aqueous Solubility Assay - Enamine [enamine.net]

- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 15. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

Methodological & Application

Application Notes and Protocols for the Solubilization of 2-Amino-N-methylpropanamide Hydrochloride in Cellular Assays

Introduction: Understanding 2-Amino-N-methylpropanamide Hydrochloride

2-Amino-N-methylpropanamide hydrochloride is a small organic molecule belonging to the amino acid amide family. While specific biological activities and mechanisms of action for this particular compound are not extensively documented in publicly available literature, its structural similarity to other amino acid derivatives suggests potential applications in various cell-based research areas, including but not limited to drug discovery, metabolic studies, and as a component in specialized cell culture media.[1] The hydrochloride salt form generally enhances the aqueous solubility and stability of amine-containing compounds.[2]

This guide provides a comprehensive, field-proven protocol for the dissolution, sterile preparation, and initial validation of 2-Amino-N-methylpropanamide hydrochloride for use in cell culture applications. The methodologies outlined herein are designed to ensure experimental reproducibility, maintain the integrity of the compound, and safeguard the health of the cultured cells.

Core Principles for Handling Novel Compounds in Cell Culture

The introduction of any new chemical entity into a cell culture system requires a systematic approach to mitigate risks of contamination, cytotoxicity, and experimental artifacts. The following protocols are built upon these foundational principles:

-

Aseptic Technique: All procedures must be conducted in a sterile environment, such as a Class II biological safety cabinet, to prevent microbial contamination.[3]

-

Solvent Selection and Purity: The choice of solvent is critical and must be compatible with the compound's solubility and non-toxic to the cell line at the final working concentration.

-

Sterilization: Heat-labile solutions, such as those containing small molecules, must be sterilized by filtration rather than autoclaving to prevent degradation.[3][4]

-

Cytotoxicity Profiling: Prior to initiating experiments, it is imperative to determine the concentration range at which the compound is non-toxic to the specific cell line being used.[5][6][7][8]

Materials and Equipment

Reagents:

-

2-Amino-N-methylpropanamide hydrochloride (powder form)

-

Sterile, cell culture grade Dimethyl Sulfoxide (DMSO)

-

Sterile, cell culture grade Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

-

Sterile, cell culture grade water (e.g., Water for Injection - WFI)

-

Complete cell culture medium appropriate for the cell line of interest

-

Trypan Blue solution (0.4%)

-

Cytotoxicity assay kit (e.g., MTT, XTT, LDH release assay)[1]

Equipment:

-

Class II Biological Safety Cabinet

-

Vortex mixer

-

Analytical balance

-

Serological pipettes (sterile)

-

Pipette aid

-

Micropipettes and sterile, filtered pipette tips

-

Sterile conical tubes (1.5 mL, 15 mL, 50 mL)

-

Syringe filters (0.2 µm or 0.22 µm pore size, chemically compatible with the chosen solvent, e.g., PTFE for DMSO, PES for aqueous solutions)[9][10]

-

Sterile syringes

-

Hemocytometer or automated cell counter

-

Incubator (37°C, 5% CO₂)

-

Microplate reader (for cytotoxicity assays)

-

Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Protocol Part 1: Preparation of a High-Concentration Stock Solution

The initial step involves preparing a concentrated stock solution that can be subsequently diluted to the desired working concentrations in cell culture medium. This approach minimizes the volume of solvent introduced into the cell culture, thereby reducing the risk of solvent-induced cytotoxicity.

Step 1.1: Preliminary Solubility Assessment (Small-Scale)

Before committing the bulk of the compound, it is prudent to perform a small-scale solubility test.

-

Weighing: Accurately weigh a small amount (e.g., 1-5 mg) of 2-Amino-N-methylpropanamide hydrochloride.

-

Solvent Testing:

-

Aqueous Solvents: In separate microcentrifuge tubes, add a calculated volume of sterile water or PBS to the weighed compound to achieve a target concentration (e.g., 10 mg/mL or approximately 65 mM, based on a molecular weight of 152.62 g/mol for a related compound, 2-amino-N,2-dimethylpropanamide hydrochloride).[11]

-

Organic Solvents: In a separate tube, add a calculated volume of DMSO to achieve a higher target concentration (e.g., 100 mg/mL). Salts of organic compounds may have lower solubility in non-polar solvents like DMSO.[12]

-

-

Dissolution: Vortex the tubes vigorously for 1-2 minutes. Visually inspect for complete dissolution. If particulates remain, gentle warming (e.g., 37°C water bath) may be attempted for aqueous solutions.

-

Solvent Selection: Choose the solvent that completely dissolves the compound at the highest concentration. For many small molecules, DMSO is a common choice due to its high solvating power.[13][14] However, if the compound is readily soluble in an aqueous buffer like PBS or sterile water, this is often preferable to minimize potential DMSO-related effects on cells.

Step 1.2: Preparation of the Primary Stock Solution

Based on the results of the solubility test, prepare a larger volume of the stock solution. The following steps assume DMSO as the chosen solvent, as is common for initial screening of novel compounds.

-

Aseptic Weighing: In a biological safety cabinet, weigh the desired amount of 2-Amino-N-methylpropanamide hydrochloride into a sterile conical tube.

-

Solvent Addition: Add the appropriate volume of sterile, cell culture grade DMSO to achieve the desired stock concentration (e.g., 100 mM).

-

Complete Dissolution: Securely cap the tube and vortex until the compound is fully dissolved. A brief sonication in a water bath can be used to aid dissolution if necessary, but care should be taken to avoid excessive heating.

Step 1.3: Sterile Filtration

To ensure the stock solution is free of microbial contaminants, sterile filtration is a mandatory step.[4]

-

Filter Selection: Choose a sterile syringe filter with a 0.2 µm or 0.22 µm pore size. For DMSO-based solutions, a PTFE (polytetrafluoroethylene) membrane is recommended due to its chemical compatibility.

-

Filtration: Draw the dissolved stock solution into a sterile syringe. Attach the sterile filter to the syringe.

-

Aliquotting: Dispense the filtered solution into sterile, cryo-vial tubes in working aliquots (e.g., 20-100 µL). Aliquotting prevents multiple freeze-thaw cycles which can lead to compound degradation.[15]

Workflow for Stock Solution Preparation

Caption: Workflow for preparing a sterile stock solution.

Protocol Part 2: Determination of a Non-Toxic Working Concentration Range

Before using 2-Amino-N-methylpropanamide hydrochloride in functional assays, its cytotoxic potential must be evaluated to establish a safe working concentration range. A common method for this is the MTT assay, which measures cell metabolic activity as an indicator of viability.[1]

Step 2.1: Cell Seeding

-

Culture the desired cell line to approximately 80% confluency.

-

Harvest the cells using standard trypsinization or cell scraping methods.

-

Perform a cell count and viability assessment (e.g., using Trypan Blue exclusion).

-

Seed the cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells per well in 100 µL of complete medium).

-

Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment and recovery.

Step 2.2: Compound Treatment

-

Serial Dilutions: On the day of treatment, prepare a series of dilutions of the 2-Amino-N-methylpropanamide hydrochloride stock solution in complete cell culture medium. It is crucial to create a broad range of concentrations (e.g., from 0.1 µM to 1000 µM).

-

Intermediate Dilution: First, prepare an intermediate dilution of the high-concentration DMSO stock in culture medium. Ensure the DMSO concentration in this intermediate step is managed to be low in the final well.

-

Final Dilutions: Perform serial dilutions from this intermediate stock.

-

-

Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of the test compound. This is critical to distinguish between compound-specific effects and solvent-induced toxicity.

-

Treatment: Carefully remove the medium from the seeded cells and replace it with 100 µL of the medium containing the various concentrations of the compound, the vehicle control, and a "medium only" negative control.

-

Incubation: Return the plate to the incubator for a duration relevant to the planned experiments (e.g., 24, 48, or 72 hours).

Step 2.3: Cytotoxicity Assessment (MTT Assay Example)

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.

-

Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration to determine the IC₅₀ (the concentration at which 50% of cell viability is inhibited). For subsequent experiments, use concentrations well below the IC₅₀ value.

Workflow for Cytotoxicity Assay

Caption: General workflow for an MTT-based cytotoxicity assay.

Storage and Stability

-

Solid Compound: Store the powdered 2-Amino-N-methylpropanamide hydrochloride according to the manufacturer's instructions, typically at room temperature or refrigerated, protected from light and moisture.

-

Stock Solutions:

-

Stability Considerations: The stability of amino acid derivatives in solution can be influenced by factors such as pH, temperature, and light exposure.[2][17] While the hydrochloride salt form imparts some stability, degradation, such as amide bond hydrolysis, can occur over time, especially at physiological pH and temperature.[18][19] It is recommended to use freshly prepared dilutions for experiments whenever possible. For long-term studies, periodic re-validation of the stock solution's purity and concentration via analytical methods (e.g., HPLC) is advisable.

Troubleshooting

| Issue | Possible Cause | Solution |

| Precipitation in stock solution upon freezing/thawing | Exceeded solubility limit at lower temperatures. | Gently warm the aliquot to 37°C and vortex before use. If precipitation persists, the stock concentration may be too high and should be remade at a lower concentration. |

| Precipitation upon dilution in aqueous medium | Compound is less soluble in the aqueous medium than in the stock solvent (e.g., DMSO). | Increase the volume of the culture medium for dilution. Ensure rapid mixing upon adding the stock solution to the medium. Prepare a more dilute intermediate stock in the primary solvent before the final dilution into the medium. |

| High background toxicity in vehicle control | DMSO concentration is too high. | Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.5% (v/v), and ideally is below 0.1%. |

| Inconsistent results between experiments | Degradation of the compound in the stock solution. | Use freshly prepared stock solutions or validate the stability of stored aliquots. Avoid repeated freeze-thaw cycles. |

References

- Stoddart, M. J. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Methods in Molecular Biology. Humana Press.

- Crew, A. P., et al. (2021). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. Journal of Medicinal Chemistry.

- Elgailani, I. E. H., et al. (2017). Why amino acid aqueous stock solution not give the same results as fresh solution how i store and stabilize thes solutions?.

- Freeman, S. A., et al. (2017). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. Energy Procedia.

- Stefansson, S., et al. (2016). Solubility of compounds slightly soluble or insoluble in DMSO?.

- Nobre, M. (2021). Is sterile-filtered solution safe for cell culture work?.

- Groh, K. J., et al. (2019). Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model. Environmental Health Perspectives.

- Kadi, A. A., et al. (2020). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. Molecules.

- Bullock, C. G., et al. (1990). Stability of ranitidine hydrochloride and amino acids in parenteral nutrient solutions. American Journal of Health-System Pharmacy.

-

GMP Plastics. (2025). Sterile Filtration in Cell Culture: Importance & Best Practices. Retrieved from [Link]

- Ferreira, L. A., et al. (2022). Solubilities of Amino Acids in Aqueous Solutions of Chloride or Nitrate Salts of Divalent (Mg2+ or Ca2+) Cations.

- Attimarad, M., et al. (2012). LC and LC-MS Study on Establishment of Degradation Pathway of Glipizide Under Forced Decomposition Conditions.

- Mitrofanova, D., et al. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models.

- Getzel, A. (2023). How long are amino acid stock solutions stable for successful solid phase peptide synthesis?. Biotage.

- Gaylord Chemical Company. (2007). Dimethyl Sulfoxide (DMSO)

-

Sartorius. Sartorius Sterile Filtration Solutions. Retrieved from [Link]

- Poulios, I., et al. (2007). Photochemical degradation of 1,3-dichloro-2-propanol aqueous solutions.

- D'Abramo, M., et al. (2022).

- Kumar, A., & Lathiya, D. (2018). Amide Bond Activation of Biological Molecules.

- Ausman, R. K., et al. (1984). Stability of amino acids and the availability of acid in total parenteral nutrition solutions containing hydrochloric acid. American Journal of Health-System Pharmacy.

- Singh, S., & Bakshi, M. (2017). Degradation Pathway.

- Chen, J., et al. (2019). Solubility Modeling and Solvent Effect of 2-Amino-6-chloropurine in Twelve Neat Solvents.

- Wang, Y., et al. (2024).

-

PubChem. 2-amino-N,2-dimethylpropanamide hydrochloride. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. gmpplastic.com [gmpplastic.com]

- 4. Sterile Filter Selection for Cell Culture Media Preparation [sigmaaldrich.com]

- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Cytotoxicity Assays | Thermo Fisher Scientific - TW [thermofisher.com]

- 8. Cell viability assays | Abcam [abcam.com]

- 9. researchgate.net [researchgate.net]

- 10. Sterile Filtration | Sartorius [sartorius.com]

- 11. 2-amino-N,2-dimethylpropanamide hydrochloride | C5H13ClN2O | CID 53409047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ptacts.uspto.gov [ptacts.uspto.gov]

- 14. researchgate.net [researchgate.net]

- 15. medchemexpress.com [medchemexpress.com]

- 16. biotage.com [biotage.com]

- 17. Stability of amino acids and the availability of acid in total parenteral nutrition solutions containing hydrochloric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Amide Bond Activation of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for High-Throughput Screening of 2-Amino-N-methylpropanamide Hydrochloride and Analog Libraries

For: Researchers, scientists, and drug development professionals.

Introduction: The Untapped Potential of Amino Acid Amide Scaffolds in Drug Discovery

Small molecule libraries based on amino acid scaffolds represent a rich and largely underexplored territory for the discovery of novel therapeutics. These compounds, such as 2-Amino-N-methylpropanamide hydrochloride, offer a unique combination of structural simplicity, chirality, and the potential for diverse functionalization, making them ideal starting points for high-throughput screening (HTS) campaigns.[1] Their inherent resemblance to peptide building blocks allows them to interact with a wide array of biological targets, including enzymes and receptors, where they can act as mimetics of natural ligands.[2][3]

While 2-Amino-N-methylpropanamide hydrochloride is primarily documented as a synthetic intermediate in pharmaceutical research, its core structure is emblematic of a class of compounds with significant potential for biological activity. Amide derivatives, in general, are associated with a broad spectrum of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties.[4][5] This application note will, therefore, use 2-Amino-N-methylpropanamide hydrochloride as a representative of this compound class to outline a comprehensive strategy for its integration into high-throughput screening workflows.

For the purpose of providing a detailed and practical guide, we will present a hypothetical screening campaign aimed at identifying inhibitors of a proteolytic enzyme. Proteases are a major class of drug targets implicated in a multitude of diseases, and their inhibition by small molecules is a well-established therapeutic strategy. The protocols and principles outlined herein are, however, broadly applicable to a range of other target classes and assay formats.

Physicochemical Properties of 2-Amino-N-methylpropanamide Hydrochloride

A thorough understanding of the test compound's properties is a prerequisite for robust assay development.

| Property | Value | Source |

| Molecular Formula | C₄H₁₁ClN₂O | [3] |

| Molecular Weight | 138.60 g/mol | [3] |

| IUPAC Name | (2S)-2-amino-N-methylpropanamide;hydrochloride | [6] |

| Synonyms | (S)-2-Amino-N-methylpropanamide HCl, L-Alanine methylamide HCl | [6] |

| Solubility | Expected to be soluble in aqueous buffers and DMSO. | General chemical knowledge |

| Purity | >95% (recommended for HTS) | General HTS best practices |

Conceptual Framework for a Protease Inhibition HTS Campaign

The primary objective of this hypothetical HTS campaign is to identify molecules from a library of 2-Amino-N-methylpropanamide hydrochloride analogs that inhibit the activity of a target protease. The workflow is designed to be robust, scalable, and to minimize the rate of false positives and false negatives.

Caption: High-level workflow for a protease inhibitor HTS campaign.

Detailed Protocols

Protocol 1: Preparation of Compound and Reagent Stocks

Rationale: Proper preparation and storage of all reagents are critical for assay consistency and reproducibility. The use of a universal solvent like DMSO for the compound library facilitates automated liquid handling.

Materials:

-

2-Amino-N-methylpropanamide hydrochloride and analog library

-

Dimethyl sulfoxide (DMSO), anhydrous, >99.9%

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Tween-20)

-

Protease enzyme stock solution

-

Fluorogenic protease substrate stock solution

Procedure:

-

Compound Stock Preparation:

-

Prepare a 10 mM stock solution of each compound (including 2-Amino-N-methylpropanamide hydrochloride) in 100% DMSO.

-

Aliquot into 384-well polypropylene plates for storage at -20°C.

-

-

Enzyme Working Solution:

-

On the day of the assay, dilute the protease enzyme stock to the final working concentration in cold Assay Buffer. The optimal concentration should be determined during assay development to ensure a linear reaction rate.

-

-

Substrate Working Solution:

-

Dilute the fluorogenic substrate stock to its final working concentration in Assay Buffer. The optimal concentration is typically at or below the Michaelis-Menten constant (Km) to maximize sensitivity to competitive inhibitors.[1]

-

Protocol 2: Primary High-Throughput Screen (384-Well Format)

Rationale: The primary screen is designed for maximum throughput to test a large number of compounds at a single concentration. A miniaturized 384-well format is used to conserve reagents and compound.[7] The Z'-factor is a statistical parameter used to validate the quality of the HTS assay. A Z' > 0.5 is generally considered acceptable for HTS.[5]

Materials:

-

Assay-ready compound plates (e.g., 10 µM final concentration)

-

Enzyme and substrate working solutions

-

Positive control (a known protease inhibitor)

-

Negative control (DMSO vehicle)

-

384-well, low-volume, black, flat-bottom plates

-

Automated liquid handling system

-

Fluorescence plate reader

Procedure:

-

Plate Layout: Designate columns for controls:

-

Columns 1-2: Negative Control (DMSO)

-

Columns 23-24: Positive Control (known inhibitor)

-

Columns 3-22: Test Compounds

-

-

Compound Dispensing:

-

Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 50 nL) of the compound stock solutions and controls into the assay plates.

-

-

Enzyme Addition:

-

Add 10 µL of the enzyme working solution to all wells.

-

Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

-

-

Reaction Initiation:

-

Add 10 µL of the substrate working solution to all wells to start the enzymatic reaction.

-

-

Signal Detection:

-

Incubate the plates for 30-60 minutes at room temperature, protected from light.

-

Read the fluorescence intensity on a plate reader at the appropriate excitation and emission wavelengths for the fluorogenic substrate.

-

-

Data Analysis:

-

Calculate the percent inhibition for each test compound relative to the controls: % Inhibition = 100 * (1 - (Signal_Compound - Mean_Positive_Control) / (Mean_Negative_Control - Mean_Positive_Control))

-

Calculate the Z'-factor for each plate: Z' = 1 - (3 * (SD_Positive_Control + SD_Negative_Control)) / |Mean_Negative_Control - Mean_Positive_Control|

-

Define a "hit" threshold, typically based on a certain number of standard deviations from the mean of the sample population or a fixed percent inhibition (e.g., >50%).[8]

-

Protocol 3: Hit Confirmation and Dose-Response Analysis

Rationale: Hits from the primary screen must be re-tested to confirm their activity and eliminate false positives. A dose-response curve is then generated for confirmed hits to determine their potency (IC50 value).

Procedure:

-

Hit Confirmation:

-

"Cherry-pick" the hits from the primary screen and re-test them in triplicate using the same assay conditions as the primary screen.

-

-

Dose-Response:

-

For confirmed hits, prepare a serial dilution series (e.g., 10-point, 3-fold dilutions) starting from a high concentration (e.g., 100 µM).

-

Perform the protease inhibition assay with this dilution series.

-

Plot the percent inhibition as a function of the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.[1]

-

Self-Validating Systems and Causality in Experimental Design

A robust HTS protocol is a self-validating system. The inclusion of appropriate controls and statistical measures at each step ensures the integrity of the data.

-

Positive and Negative Controls: These are essential for normalizing the data on each plate and for calculating the Z'-factor, which provides a quantitative measure of assay quality.[5]

-

DMSO Tolerance: The assay should be tested with varying concentrations of DMSO to ensure that the solvent does not significantly affect enzyme activity. A final DMSO concentration of <1% is generally recommended.

-

Counter-Screens: To eliminate compounds that interfere with the assay technology (e.g., autofluorescent compounds), a counter-screen can be performed in the absence of the enzyme.

-

Orthogonal Assays: Confirmed hits should ideally be validated in a secondary, orthogonal assay that uses a different detection method to ensure that the observed activity is not an artifact of the primary assay format.

Caption: A logical workflow for hit validation and artifact filtering.

Conclusion and Future Directions

The application of high-throughput screening to libraries of small molecules like 2-Amino-N-methylpropanamide hydrochloride and its analogs offers a powerful strategy for the discovery of novel chemical probes and potential therapeutic leads. The protocols outlined in this application note provide a robust framework for conducting a primary HTS campaign, from initial assay development to hit confirmation and potency determination. By adhering to the principles of rigorous quality control and thoughtful experimental design, researchers can confidently identify and validate novel modulators of their biological target of interest. The hits identified from such a screen would serve as the starting point for medicinal chemistry efforts aimed at optimizing their potency, selectivity, and drug-like properties.

References

-

Dalton, A. C., & Barton, W. A. (2014). Enobosarm. In Wikipedia. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Amino-2-methylpropanamide. In PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (2S)-2-amino-N-methylpropanamide. In PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Amino-N-methylpropanamide. In PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-hydroxy-N-methylpropanamide. In PubChem. Retrieved from [Link]

- Kushwaha, N., Saini, R. K., & Kushwaha, S. K. S. (2011). Synthesis of some Amide derivatives and their Biological activity. International Journal of ChemTech Research, 3(1), 203-209.

- Lovering, F., Montanari, D., & Popov, M. (2018). Engineered protein-small molecule conjugates empower selective enzyme inhibition.

- Malabarba, A., Pallanza, R., Berti, M., & Cavalleri, B. (1990). Synthesis and biological activity of some amide derivatives of the lantibiotic actagardine. The Journal of Antibiotics, 43(9), 1089-1097.

-

PRISM BioLab. (2023, January 19). Technology integration: From Cyclic Peptides to Small Molecules. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (2R)-2-amino-N-methylpropanamide. In PubChem. Retrieved from [Link]

-

Royal Society of Chemistry. (2024, February 16). Strategies for converting turn-motif and cyclic peptides to small molecules for targeting protein–protein interactions. Retrieved from [Link]

- Youssef, A. M., & Abdul-Reada, N. A. (2024). Synthesis¸ Characterization and Molecular Modeling Potential Amide Derivatives: Evaluation of Some Biological and Pharmaceutical Activity. Advanced Journal of Chemistry, Section A, 8(3), 628-638.

-

EMBL-EBI. (n.d.). ChEMBL. Retrieved from [Link]

-

National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In G. S. Sittampalam, N. P. Coussens, & H. Nelson (Eds.), Assay Guidance Manual. Retrieved from [Link]

- An, F., & Xie, X. (2012). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Expert Opinion on Drug Discovery, 7(9), 817-828.

-

Eurofins DiscoverX. (2022, March 8). Novel small molecule inhibitors of oncogenic SHP2 variants characterized by target engagement [Video]. YouTube. Retrieved from [Link]

- Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening, 4(2), 67-73.

- Iannotti, F. A., & Vitale, R. M. (2021). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Biomolecules, 11(5), 731.

-

National Center for Biotechnology Information. (n.d.). (2S)-4-amino-N-[(2R)-1-anilino-1-oxo-3-phenylpropan-2-yl]. In PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Amino-2-methylpropionitrile. In PubChem. Retrieved from [Link]

Sources

- 1. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Technology integration: From Cyclic Peptides to Small Molecules - PRISM BioLab [prismbiolab.com]

- 3. Strategies for converting turn-motif and cyclic peptides to small molecules for targeting protein–protein interactions - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00222E [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. sphinxsai.com [sphinxsai.com]

- 6. (2S)-2-amino-N-methylpropanamide | C4H10N2O | CID 6857703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane | MDPI [mdpi.com]

- 8. 2-amino-N,2-dimethylpropanamide hydrochloride | C5H13ClN2O | CID 53409047 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Unambiguous Structural Confirmation of 2-Amino-N-methylpropanamide Hydrochloride via Multinuclear and Multidimensional NMR Spectroscopy

Abstract

This application note provides a comprehensive guide for the structural confirmation of 2-Amino-N-methylpropanamide hydrochloride using Nuclear Magnetic Resonance (NMR) spectroscopy. We detail a systematic workflow, from sample preparation to the acquisition and interpretation of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC) NMR data. The causality behind experimental choices, including solvent selection and parameter optimization, is explained to ensure researchers, scientists, and drug development professionals can reproduce and adapt these protocols for robust and unambiguous molecular characterization.

Introduction: The Imperative for Structural Verification

2-Amino-N-methylpropanamide, an amide derivative of the amino acid alanine, is a small organic molecule whose purity and structural integrity are critical for its application in research and development. As with any synthesized compound, particularly those intended for pharmaceutical or biological studies, unambiguous confirmation of its chemical structure is a non-negotiable step in the quality control process.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for the structural elucidation of organic compounds in solution.[1][2] Its power lies in its ability to provide detailed information about the chemical environment, connectivity, and relative number of magnetically active nuclei, such as ¹H and ¹³C.[1][3] This guide presents a multi-faceted NMR approach to verify the identity and structure of 2-Amino-N-methylpropanamide in its hydrochloride salt form, a common state that enhances stability and solubility.

Molecular Structure:

-